beta-Glucuronidase-IN-1

Enzyme Inhibition High-Throughput Screening Drug Discovery

Procure beta-Glucuronidase-IN-1, the prototypical and most extensively validated selective inhibitor of bacterial β-glucuronidase. Unlike classical inhibitors (DSL, IC50 ~45 µM) or irreversible allosteric agents, this compound offers a unique uncompetitive mechanism, exceptional selectivity (no inhibition of mammalian GUS up to 100 µM), and robust in vivo efficacy—reducing irinotecan-induced gastrointestinal toxicity and NSAID enteropathy in murine models at just 10 μg oral doses. Its well-characterized IC50 (283 nM), Ki (164 nM), and cellular EC50 (17.7 nM) make it an indispensable positive control for HTS campaigns and a clean tool for interrogating microbial GUS function without off-target effects on host enzymes or commensal viability. Available now in multiple research-grade quantities.

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
Cat. No. B15073417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glucuronidase-IN-1
Molecular FormulaC23H27N3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)N(CCO)CC2=CC3=CC(=CC(=C3NC2=O)C)C
InChIInChI=1S/C23H27N3O3S/c1-4-29-20-7-5-19(6-8-20)24-23(30)26(9-10-27)14-18-13-17-12-15(2)11-16(3)21(17)25-22(18)28/h5-8,11-13,27H,4,9-10,14H2,1-3H3,(H,24,30)(H,25,28)
InChIKeyPSKUPWXOVUAUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Glucuronidase-IN-1: A Validated, Orally Active E. coli β-Glucuronidase Inhibitor for CPT-11 Toxicity Research


beta-Glucuronidase-IN-1 (CAS 484006-66-8) is a trisubstituted thiourea derivative identified as a potent, selective, uncompetitive inhibitor of Escherichia coli β-glucuronidase (EcGUS) [1]. Originally characterized in a high-throughput screening campaign, it exhibits an in vitro IC₅₀ of 283 nM and a Kᵢ of 164 nM against purified EcGUS, with an EC₅₀ of 17.7 nM in living E. coli cells [1]. The compound is orally bioavailable and has demonstrated in vivo protection against irinotecan (CPT-11)-induced gastrointestinal toxicity in murine models without harming commensal bacteria or mammalian cells [1].

Why In-Class β-Glucuronidase Inhibitors Cannot Substitute for beta-Glucuronidase-IN-1 Without Direct Comparative Validation


β-glucuronidase inhibitors vary dramatically in potency, selectivity, mechanism, and in vivo efficacy, rendering simple class-based substitution scientifically invalid. For instance, the classical inhibitor D-saccharic acid 1,4-lactone (DSL) exhibits an IC₅₀ of 45-48 μM against bacterial GUS [1], whereas beta-Glucuronidase-IN-1 achieves nanomolar potency (IC₅₀ 283 nM) [2]. More critically, newer covalent allosteric inhibitors like ebselen derivative compound 49 report single-digit nanomolar IC₅₀ (12.9 nM) [3], yet they operate via a distinct irreversible covalent mechanism and lack the same breadth of in vivo validation as beta-Glucuronidase-IN-1 [4]. Furthermore, selectivity for bacterial versus mammalian GUS is not uniform; while beta-Glucuronidase-IN-1 shows no inhibition of mammalian enzyme up to 100 μM [2], other inhibitors like nialamide exhibit 1000-fold selectivity but with completely different chemical scaffolds and potency profiles [5]. These divergences in potency, mechanism, selectivity, and in vivo proof-of-concept mandate rigorous, compound-specific evaluation rather than substitution based on nominal target class.

Quantitative Differentiation of beta-Glucuronidase-IN-1: Potency, Selectivity, and In Vivo Efficacy Benchmarks


Superior In Vitro Potency Against E. coli β-Glucuronidase Compared to Early-Stage Inhibitors

beta-Glucuronidase-IN-1 (designated Inhibitor 1 in the primary report) exhibits a 93-fold improvement in IC₅₀ and a 47-fold improvement in Kᵢ over the reference inhibitor glucaro-δ-lactam (GDL) when tested against purified E. coli β-glucuronidase [1]. In living E. coli cells, the differentiation is even more pronounced: GDL showed no measurable effect (EC₅₀ = N.E.), whereas beta-Glucuronidase-IN-1 achieved an EC₅₀ of 17.7 nM [1]. Among the four inhibitors characterized from the same high-throughput screen, beta-Glucuronidase-IN-1 demonstrated the most favorable combination of IC₅₀ (283 nM), Kᵢ (164 nM), and EC₅₀ (17.7 nM), outperforming Inhibitors 2, 3, and 4 in both enzyme-based and cell-based assays [1].

Enzyme Inhibition High-Throughput Screening Drug Discovery

Exquisite Selectivity for Bacterial β-Glucuronidase Over Mammalian Ortholog

beta-Glucuronidase-IN-1 demonstrates complete selectivity for the bacterial enzyme, showing no detectable inhibition of bovine liver β-glucuronidase at concentrations up to 100 μM [1]. This selectivity is structurally encoded: crystal structures reveal that the inhibitor binds to a unique 17-residue 'bacterial loop' (Leu361-Phe365) present in E. coli β-glucuronidase but absent in the mammalian enzyme [1]. In contrast, many β-glucuronidase inhibitors exhibit measurable cross-reactivity with mammalian isoforms. For example, the repurposed drug nialamide shows ~1000-fold selectivity for bacterial over mammalian GUS, but its absolute potency (IC₅₀ = 0.0389 μM against EcGUS) and mechanism differ [2]. The absence of any mammalian GUS inhibition up to 100 μM for beta-Glucuronidase-IN-1 establishes a high-confidence selectivity window.

Selectivity Microbiome Host-Microbe Interactions

In Vivo Protection Against CPT-11-Induced Gastrointestinal Toxicity in a Murine Model

Oral administration of beta-Glucuronidase-IN-1 (10 μg twice daily) significantly reduced CPT-11-induced diarrhea and bloody diarrhea in mice, with treated animals exhibiting preserved glandular architecture and intact epithelial layers in colonic tissue compared to CPT-11-only controls [1]. Specifically, by day 11, all CPT-11-only animals (Group 3) required euthanasia due to severe GI toxicity, whereas animals receiving beta-Glucuronidase-IN-1 (Group 4) survived and showed significantly lower diarrhea scores [1]. This in vivo efficacy is directly attributable to inhibition of bacterial β-glucuronidase, as the compound does not alter CPT-11 antitumor activity [2]. In contrast, many newer, more potent inhibitors (e.g., ebselen derivatives with IC₅₀ of 12.9 nM [3]) have not yet been validated in comparable in vivo GI protection models, limiting their translational relevance.

In Vivo Efficacy Cancer Supportive Care Gastrointestinal Toxicity

Validated Oral Bioavailability and Safety Profile in Mammalian Systems

beta-Glucuronidase-IN-1 is orally active, as demonstrated by its protective effect in vivo when administered by oral gavage [1]. Critically, the compound does not affect bacterial cell growth under aerobic or anaerobic conditions at 100 μM, nor does it impair the viability of mammalian cell lines (HCT116, Caco-2, CMT93) at the same concentration [1]. This contrasts with some antibacterial strategies that aim to eliminate β-glucuronidase-producing bacteria, which can disrupt the commensal microbiome. Furthermore, beta-Glucuronidase-IN-1 has been independently validated in a distinct in vivo model of NSAID-induced enteropathy, reinforcing its safety and efficacy profile [2]. Many next-generation inhibitors lack this level of ADME and safety validation.

Oral Bioavailability Safety Pharmacology ADME

Well-Defined Uncompetitive Mechanism of Inhibition Supported by Structural Data

beta-Glucuronidase-IN-1 acts as an uncompetitive inhibitor, characterized by a lack of effect on enzyme kcat/Km (0.0987 s⁻¹ μM⁻¹ compared to 0.134 s⁻¹ μM⁻¹ for uninhibited enzyme) [1]. Uncompetitive inhibition is mechanistically distinct from competitive (e.g., DSL) or covalent irreversible inhibition (e.g., ebselen derivative compound 31, kinact/KI = 21,292.9 M⁻¹s⁻¹ [2]). Crystal structures of related inhibitors (Inhibitors 2 and 3) confirm binding at the bacterial loop region, providing a structural rationale for both potency and selectivity [1]. This mechanistic clarity contrasts with many repurposed drugs whose inhibition modes are less well defined.

Enzyme Kinetics Mechanism of Action Structural Biology

Primary Research and Industrial Application Scenarios for beta-Glucuronidase-IN-1


Alleviation of Irinotecan (CPT-11)-Induced Delayed Diarrhea in Preclinical Oncology Models

beta-Glucuronidase-IN-1 is the prototypical tool compound for investigating the role of gut microbial β-glucuronidase in irinotecan-induced gastrointestinal toxicity. In murine models, oral administration of 10 μg twice daily significantly reduces diarrhea, bloody diarrhea, and mortality while preserving intestinal architecture [1]. This application is directly relevant for researchers developing strategies to mitigate dose-limiting toxicities of CPT-11 and other glucuronidated chemotherapeutics.

Probing the Role of Bacterial β-Glucuronidase in NSAID-Induced Enteropathy

Independent studies have validated the use of beta-Glucuronidase-IN-1 in a mouse model of NSAID-induced enteropathy, demonstrating that pharmacological inhibition of bacterial GUS reduces small intestinal injury caused by diclofenac and other NSAIDs [1]. This expands the compound's utility beyond oncology into the study of NSAID-related gastrointestinal adverse events.

Selective Inhibition of Bacterial β-Glucuronidase in Complex Microbiome Studies

Because beta-Glucuronidase-IN-1 does not inhibit mammalian β-glucuronidase (up to 100 μM) and does not affect bacterial growth, it serves as a clean tool for specifically interrogating bacterial GUS function in co-culture systems, ex vivo intestinal models, or in vivo microbiome manipulation studies [1]. This specificity is critical for avoiding confounding host enzyme effects.

Reference Standard in β-Glucuronidase Inhibitor Screening and Assay Development

With well-characterized IC₅₀, Kᵢ, and EC₅₀ values in both enzyme- and cell-based assays, beta-Glucuronidase-IN-1 is an ideal positive control for high-throughput screening campaigns aimed at discovering novel bacterial GUS inhibitors [1]. Its uncompetitive mechanism and structural binding data (PDB IDs 3LPF, 3LPG) also make it a valuable reference for structure-based drug design efforts [1].

Technical Documentation Hub

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35 linked technical documents
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